8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16479836
InChI: InChI=1S/C9H15F3N2/c10-9(11,12)5-14-7-1-2-8(14)4-6(13)3-7/h6-8H,1-5,13H2
SMILES:
Molecular Formula: C9H15F3N2
Molecular Weight: 208.22 g/mol

8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine

CAS No.:

Cat. No.: VC16479836

Molecular Formula: C9H15F3N2

Molecular Weight: 208.22 g/mol

* For research use only. Not for human or veterinary use.

8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine -

Specification

Molecular Formula C9H15F3N2
Molecular Weight 208.22 g/mol
IUPAC Name 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine
Standard InChI InChI=1S/C9H15F3N2/c10-9(11,12)5-14-7-1-2-8(14)4-6(13)3-7/h6-8H,1-5,13H2
Standard InChI Key FVEGNLPZFSQOKN-UHFFFAOYSA-N
Canonical SMILES C1CC2CC(CC1N2CC(F)(F)F)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine belongs to the class of azabicyclo compounds, which are bicyclic structures incorporating a nitrogen atom. The core framework consists of a bicyclo[3.2.1]octane system, where the nitrogen resides at the 8-position, substituted with a 2,2,2-trifluoroethyl group. An additional primary amine group is located at the 3-position of the bicyclic scaffold .

Table 1: Molecular Properties

PropertyValue
IUPAC Name8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine
Molecular FormulaC₉H₁₄F₃N₂
Molecular Weight222.25 g/mol (calculated)
CAS Registry Number2126162-11-4
SMILES NotationC1CC2CC(CC1N2CC(F)(F)F)N

The molecular formula C₉H₁₄F₃N₂ derives from the bicyclo[3.2.1]octane backbone (C₇H₁₂), with one carbon replaced by nitrogen (C₆H₁₁N), a trifluoroethyl group (C₂H₂F₃) at the 8-position, and an amine (-NH₂) at the 3-position. The trifluoroethyl moiety enhances lipophilicity, potentially influencing blood-brain barrier permeability .

Stereochemical Considerations

The bicyclo[3.2.1]octane system imposes significant steric constraints, leading to distinct exo and endo conformers. Patent literature indicates that synthetic routes often yield mixtures of these epimers, with ratios such as 25:75 (exo:endo) observed in reduction reactions . Computational modeling suggests that the endo conformation may exhibit greater stability due to reduced steric clash between the trifluoroethyl group and the bicyclic framework .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine typically proceeds through multi-step sequences, often starting from simpler azabicyclo precursors. A patented approach involves:

  • Cyano Intermediate Formation:
    Reacting 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide to yield 3-cyano derivatives .

    3-keto+NaCN3-cyano+byproducts\text{3-keto} + \text{NaCN} \rightarrow \text{3-cyano} + \text{byproducts}
  • Reduction to Amine:
    Catalytic hydrogenation or borohydride-mediated reduction converts the cyano group to a primary amine. For example, lithium borohydride in methanol at 0–25°C achieves this transformation with 72% yield .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyanationNaCN, H₂O/EtOAc, 10–35°C35%
Amine ReductionLiBH₄, MeOH, 0°C → ambient72%

Challenges in Synthesis

  • Epimerization: The reduction step often produces epimeric mixtures, necessitating chromatographic separation .

  • Trifluoroethyl Stability: The electron-withdrawing CF₃ group may deactivate the nitrogen toward subsequent alkylation or acylation reactions, requiring careful optimization of reaction conditions .

CompoundTarget ReceptorIC₅₀ (nM)
3-Cyano-8-(trifluoroethyl) analogInsect nAChR12 ± 2
8-Methyl-N-(trifluoroethyl) analogHuman σ-1450 ± 60
SupplierLocationPurityCapacity
UkrOrgSynthesis Ltd.Ukraine>95%1–5 kg/yr

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator